molecular formula C13H26N2O2 B8025562 tert-Butyl (2-(4-methylpiperidin-4-yl)ethyl)carbamate

tert-Butyl (2-(4-methylpiperidin-4-yl)ethyl)carbamate

Cat. No.: B8025562
M. Wt: 242.36 g/mol
InChI Key: UGOQNFYPKRMYGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (2-(4-methylpiperidin-4-yl)ethyl)carbamate ( 1374654-40-6, Molecular Formula: C13H26N2O2) is a chemical compound of significant interest in medicinal and organic chemistry as a specialized synthetic building block . It features a piperidine scaffold, a six-membered nitrogen-containing heterocycle that is one of the most prevalent structural motifs in pharmaceuticals and naturally occurring alkaloids . The molecule is further characterized by a carbamate moiety, which serves as a protective group for the amine functionality; the tert-butyloxycarbonyl (Boc) group is widely used for this purpose due to its stability under various reaction conditions and its ease of removal under mild acidic conditions . This combination of a protected amine and the versatile piperidine ring makes this compound a valuable intermediate for the synthesis of more complex molecules. Researchers can utilize this bifunctional building block to explore structure-activity relationships or to incorporate the 4-methylpiperidine fragment into potential drug candidates. The piperidine ring provides a three-dimensional framework that allows for the precise orientation of substituents to interact with biological targets, a crucial feature in rational drug design . Similarly, the carbamate group can be used to modulate a molecule's properties and can participate in key hydrogen-bonding interactions . As a key intermediate, this compound is strictly for research applications in laboratory settings. It is not intended for diagnostic or therapeutic uses, and it is essential to handle it with care, referring to the material safety data sheet for detailed hazard and handling information. Proper storage conditions are in a dark, sealed container at 2-8°C .

Properties

IUPAC Name

tert-butyl N-[2-(4-methylpiperidin-4-yl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-12(2,3)17-11(16)15-10-7-13(4)5-8-14-9-6-13/h14H,5-10H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGOQNFYPKRMYGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)CCNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction with tert-Butyl Chloroformate

In this approach, 2-(4-methylpiperidin-4-yl)ethylamine is treated with Boc-Cl in the presence of a base such as triethylamine (TEA) or sodium bicarbonate. The reaction proceeds under inert conditions (e.g., nitrogen atmosphere) at 0–5°C to minimize side reactions like over-alkylation. Dichloromethane (DCM) or tetrahydrofuran (THF) is typically employed as the solvent.

Example Procedure :

  • Dissolve 2-(4-methylpiperidin-4-yl)ethylamine (1.0 eq) in anhydrous DCM.

  • Add TEA (1.2 eq) dropwise at 0°C.

  • Introduce Boc-Cl (1.1 eq) slowly and stir for 12–24 hours at room temperature.

  • Quench with water, extract with DCM, and purify via column chromatography (hexane/ethyl acetate).

Yield : 70–85%.

Boc₂O-Mediated Carbamate Formation

Di-tert-butyl dicarbonate offers improved selectivity in carbamate formation. The reaction is conducted in polar aprotic solvents like acetonitrile, with catalytic 4-dimethylaminopyridine (DMAP).

Key Advantages :

  • Reduced risk of N-overalkylation.

  • Higher functional group tolerance for complex substrates.

Chemoenzymatic Synthesis for Stereochemical Control

Recent advances employ transaminase enzymes to achieve high enantioselectivity in piperidine derivatives. For this compound, a chemoenzymatic route using ethyl N-Boc-D-pyroglutamate as a starting material has been reported.

Transamination-Cyclization Process

  • Transamination : Ethyl N-Boc-D-pyroglutamate undergoes enzymatic transamination using ω-transaminase (ATA) to form a chiral amine intermediate.

  • Spontaneous Cyclization : The amine intermediate cyclizes to yield (R,R)-6-methylpiperidin-3-yl carbamate.

  • Ethyl Group Introduction : A Williamson ether synthesis or alkylation step introduces the ethyl spacer.

Conditions :

  • pH 7.5–8.0 buffer, 30–37°C.

  • Co-factor: Pyridoxal-5′-phosphate (PLP).

Yield : 65.8% overall.
Enantiomeric Excess : >99.9% ee.

Industrial-Scale Production Methods

Continuous Flow Reactors

To enhance efficiency, continuous flow systems are employed for:

  • Precise temperature control during exothermic Boc protection.

  • Rapid mixing of reagents to minimize by-products.

Case Study :
A pilot-scale process using a microreactor achieved 92% conversion in 15 minutes, compared to 24 hours in batch reactors.

Solvent and Catalyst Optimization

ParameterBatch ProcessFlow Process
SolventDCMAcetonitrile
CatalystTEADMAP
Temperature25°C50°C
Reaction Time24 h15 min
Yield85%92%

Challenges and Mitigation Strategies

By-Product Formation

  • N-Alkylation : Minimized by using Boc₂O instead of Boc-Cl.

  • Racemization : Avoided via low-temperature enzymatic steps.

Purification Difficulties

  • Column Chromatography : Hexane/ethyl acetate (3:1) separates carbamate from unreacted amine.

  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (>99%) .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (2-(4-methylpiperidin-4-yl)ethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmacological Applications

1.1. Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of tert-butyl (2-(4-methylpiperidin-4-yl)ethyl)carbamate in models of neurodegenerative diseases. One study demonstrated that this compound acts as a dual inhibitor of β-secretase and acetylcholinesterase, which are key enzymes involved in Alzheimer’s disease pathology. The compound was shown to reduce the aggregation of amyloid-beta peptides (Aβ), a hallmark of Alzheimer’s disease, thereby potentially mitigating neurotoxicity associated with Aβ accumulation .

1.2. Anticancer Properties

The compound has also been investigated for its role in cancer therapy. It has been found to selectively degrade the oncogenic phosphatase SHP2 in leukemic cells, inhibiting MAPK signaling pathways that are often dysregulated in cancer . This selective degradation at sub-micromolar concentrations highlights its potential as a therapeutic agent in targeted cancer treatments.

Mechanistic Studies

2.1. In Vitro Studies

In vitro assays have shown that this compound can protect astrocytes from Aβ-induced toxicity. The compound reduced levels of pro-inflammatory cytokines such as TNF-α and diminished oxidative stress markers, suggesting a mechanism that involves both anti-inflammatory and antioxidant activities .

2.2. In Vivo Studies

In vivo studies using scopolamine-induced models have further validated the protective effects of this compound against cognitive decline associated with Alzheimer’s disease. While it exhibited moderate efficacy compared to established treatments like galantamine, it still demonstrated a significant reduction in Aβ levels compared to control groups .

Case Study 1: Neuroprotection Against Aβ Toxicity

A study published in Molecules reported that this compound significantly decreased Aβ-induced cell death in astrocytes through modulation of inflammatory pathways . The results indicated that treatment with this compound led to improved cell viability and reduced markers of oxidative stress.

Case Study 2: Targeted SHP2 Degradation

In research published by PMC, the compound was utilized to induce degradation of SHP2 in leukemic cells, demonstrating its potential as a targeted therapy for cancers characterized by SHP2 overexpression . The study concluded that this approach could lead to new strategies for treating various malignancies.

Mechanism of Action

The mechanism of action of tert-Butyl (2-(4-methylpiperidin-4-yl)ethyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural modifications. The piperidine ring and carbamate group play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 1374654-40-6
  • Molecular Formula : C₁₃H₂₆N₂O₂
  • Molecular Weight : 242.36 g/mol
  • Structure : A carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protective group linked via an ethyl chain to a 4-methylpiperidine ring.

Key Properties :

  • Storage : Requires storage at 2–8°C in a dry, dark environment to prevent degradation .
  • Hazards : Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Applications :
Primarily used as an intermediate in pharmaceutical synthesis, particularly for protecting amine groups during multi-step reactions. Its piperidine moiety is structurally relevant to bioactive molecules targeting central nervous system (CNS) receptors or enzymes .

Table 1: Structural and Functional Comparison
Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Differences Applications/Notes
tert-Butyl (4-methylpiperidin-4-yl)carbamate 163271-08-7 C₁₁H₂₂N₂O₂ 214.31 Direct Boc attachment to 4-methylpiperidine (no ethyl linker) Intermediate for kinase inhibitors .
tert-Butyl piperidin-4-ylcarbamate 73874-95-0 C₁₀H₂₀N₂O₂ 200.28 Piperidine ring without methyl substitution Used in peptide synthesis .
tert-Butyl (2-(6-fluoro-1H-indol-3-yl)ethyl)carbamate 1158999-98-4 C₁₅H₁₉FN₂O₂ 278.32 Fluorinated indole substituent Potential use in fluorogenic probes .
tert-Butyl 4-(4-methylpiperazin-1-yl)benzylcarbamate 927676-52-6 C₁₈H₂₈N₃O₂ 317.44 Benzyl-piperazine hybrid Explored in anticancer drug candidates .
Key Comparative Insights:

Core Structural Variations: Linker Modifications: The ethyl linker in the parent compound enhances flexibility compared to direct Boc-piperidine derivatives (e.g., CAS 163271-08-7) . Substituent Effects: Fluorination (CAS 1158999-98-4) introduces electronegativity, altering binding affinity in biological systems .

Synthetic Utility :

  • The parent compound and analogs are synthesized via nucleophilic substitution (e.g., using tert-butyl (2-bromoethyl)carbamate with amines under basic conditions) .
  • tert-Butyl piperidin-4-ylcarbamate (CAS 73874-95-0) is a staple in peptide chemistry due to its ease of deprotection .

Piperazine-containing analogs (e.g., CAS 927676-52-6) may exhibit higher metabolic stability in vivo compared to piperidine-based structures .

Biological Activity

tert-Butyl (2-(4-methylpiperidin-4-yl)ethyl)carbamate, also known by its CAS number 1374654-40-6, is a carbamate derivative that has garnered attention for its potential biological activities. This compound's structure includes a tert-butyl group and a piperidine moiety, which are often associated with various pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

  • Molecular Formula : C₁₃H₂₆N₂O₂
  • Molecular Weight : 242.36 g/mol
  • CAS Number : 1374654-40-6
  • MDL Number : MFCD24856483

The biological activity of this compound can be attributed to its interaction with various biological targets, particularly in neuropharmacology. Research indicates that compounds with similar structures can act as inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting AChE, these compounds may enhance cholinergic signaling, which is crucial for cognitive functions.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits protective effects against neurotoxic agents such as amyloid beta (Aβ) peptides. For instance:

  • Cell Viability : The compound showed significant improvement in astrocyte cell viability when co-treated with Aβ peptides, suggesting a protective mechanism against oxidative stress and inflammation induced by Aβ .
  • Cytotoxicity Assessment : At concentrations up to 100 μM, no cytotoxic effects were observed, indicating a favorable safety profile for further development .

In Vivo Studies

In vivo experiments have further explored the efficacy of this compound:

  • Scopolamine-Induced Model : In a scopolamine-induced model of cognitive impairment, treatment with the compound resulted in moderated protective effects against Aβ aggregation. However, it was noted that the bioavailability in the brain may limit its effectiveness compared to established treatments like galantamine .

Case Studies

  • Neuroprotective Effects : A study highlighted that this compound could reduce TNF-α levels and free radicals in astrocyte cultures exposed to Aβ, suggesting anti-inflammatory properties .
  • Cognitive Function Improvement : In animal models, administration of this compound led to improvements in cognitive function metrics compared to control groups, although results varied significantly based on dosing and timing .

Comparative Analysis with Similar Compounds

Compound NameMechanism of ActionEfficacy in ModelsReferences
This compoundAChE inhibitorModerate protective effects against Aβ
GalantamineAChE inhibitorSignificant cognitive improvement
M4 Compoundβ-secretase & AChE inhibitorReduced Aβ aggregation

Q & A

Q. Advanced Research Focus

  • Catalytic Systems : Use Pd(PPh₃)₂Cl₂/CuI for Sonogashira couplings (e.g., introducing alkynes) in THF/DIEA, ensuring strict anhydrous conditions to prevent Boc deprotection .
  • Temperature Control : Maintain low temperatures (-78°C) during Boc protection to avoid side reactions. Gradual warming to room temperature enhances selectivity .
  • Solvent Screening : Test polar aprotic solvents (e.g., DMAc) for nucleophilic substitutions, as they stabilize transition states and improve reaction rates .

How should contradictory data on reaction yields or purity be resolved?

Q. Data Analysis Focus

  • Variable Identification : Compare reaction parameters (e.g., solvent, catalyst loading, temperature) across studies. For example, yields in (80–90%) vs. lower yields in scaled-up reactions may stem from inefficient mixing or heat transfer .
  • Analytical Cross-Validation : Use orthogonal methods (e.g., TLC , NMR , HPLC-MS ) to confirm product identity and purity. Discrepancies in MS data (e.g., m/z 469 vs. 257) may indicate incomplete Boc deprotection or residual solvents .

What are the stability profiles of tert-butyl carbamates under varying storage conditions?

Q. Stability Research Focus

  • Storage Recommendations : Store at 2–8°C in airtight containers under nitrogen. Avoid exposure to moisture (hydrolysis risk) or strong acids/bases (Boc cleavage) .
  • Degradation Studies : Monitor via accelerated stability testing (40°C/75% RH for 4 weeks). Detect degradation products (e.g., free amines) using HPLC-DAD and confirm via LC-MS .

What safety protocols are critical when handling tert-butyl carbamate intermediates?

Q. Safety Focus

  • PPE Requirements : Use nitrile gloves, lab coats, and safety goggles. For powder handling, employ NIOSH-certified respirators (N95) to prevent inhalation .
  • Ventilation : Conduct reactions in fume hoods with >12 air changes/hour. Monitor vapor concentrations of DCM or THF to stay below OSHA PELs (DCM: 25 ppm) .

How do analytical techniques (NMR vs. MS) address structural ambiguities in carbamate derivatives?

Q. Analytical Methodology

  • NMR : ¹H NMR distinguishes Boc protons (δ 1.4 ppm, singlet) and piperidine/ethyl groups (δ 2.5–3.5 ppm). ¹³C NMR confirms carbonyl (δ 155–160 ppm) and quaternary carbons .
  • MS Limitations : While ESI-MS provides molecular weight, it may miss stereochemical details. Pair with IR spectroscopy to confirm carbamate C=O stretches (~1700 cm⁻¹) .

What strategies mitigate challenges in isolating tert-butyl carbamate intermediates?

Q. Purification Focus

  • Chromatography Optimization : For polar intermediates, switch to reverse-phase C18 columns with acetonitrile/water gradients. Adjust pH (e.g., 0.1% TFA) to sharpen peaks .
  • Crystallization : Use tert-butyl methyl ether (TBME) or hexane for high-yield recrystallization. Monitor crystal formation via XRPD to ensure polymorph consistency .

How can degradation pathways be mapped for this compound under acidic/basic conditions?

Q. Degradation Analysis

  • Forced Degradation : Treat with 0.1M HCl (24 hours) or 0.1M NaOH (6 hours) at 25°C. Analyze products via LC-MS/MS to identify cleavage products (e.g., 4-methylpiperidine) .
  • Kinetic Studies : Calculate degradation rate constants (k) at varying pH/temperature. Use Arrhenius plots to predict shelf-life under storage conditions .

What role do metal catalysts play in modifying the carbamate’s reactivity?

Q. Catalysis Focus

  • Palladium Catalysts : Enable cross-couplings (e.g., Suzuki-Miyaura) for introducing aryl/heteroaryl groups. Catalyst poisoning by free amines necessitates rigorous Boc protection .
  • Copper-Mediated Reactions : Optimize CuI loading (1–5 mol%) for Ullmann-type couplings. Excess copper may lead to Boc deprotection or tar formation .

What preclinical applications are plausible for this carbamate derivative?

Q. Pharmacological Focus

  • Drug Likeness : Calculate LogP (e.g., 2.1–3.5) and TPSA (50–70 Ų) to predict blood-brain barrier penetration. Use in vitro assays (e.g., CYP450 inhibition) to assess metabolic stability .
  • Target Engagement : Screen against GPCRs or kinases (e.g., PI3K) using SPR or fluorescence polarization. Piperidine moieties often enhance binding to hydrophobic pockets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.